2-Fluororesorcinol

Descripción

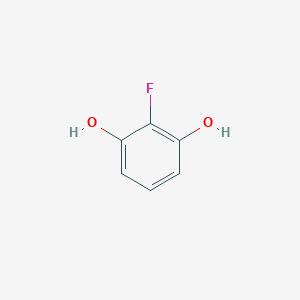

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluorobenzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQVUPRGSFUGMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443304 |

Source

|

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103068-40-2 |

Source

|

| Record name | 2-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Fluororesorcinol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 103068-40-2

This technical guide provides a comprehensive overview of 2-Fluororesorcinol, a fluorinated aromatic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis protocols, spectroscopic data, and potential applications, with a focus on its role as a building block in the development of novel chemical entities.

Core Chemical and Physical Properties

2-Fluororesorcinol, also known as 2-fluoro-1,3-benzenediol, is a white to off-white solid at room temperature. The introduction of a fluorine atom to the resorcinol scaffold can significantly influence its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive building block for drug discovery and development.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 103068-40-2 | [3][4] |

| Molecular Formula | C₆H₅FO₂ | [3] |

| Molecular Weight | 128.10 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 114-116 °C | |

| Boiling Point (Predicted) | 223.5 ± 20.0 °C | |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.19 ± 0.10 | |

| Storage | Inert atmosphere, Room Temperature |

Synthesis of 2-Fluororesorcinol

A general and regiospecific synthesis for fluorinated resorcinols, including 2-Fluororesorcinol, has been developed, starting from commercially available fluorinated nitrobenzenes.[5][6] This multi-step pathway offers excellent yields and high purity of the final product.

Experimental Protocol:

Step 1: Synthesis of 1-Fluoro-2,3-dimethoxynitrobenzene Sodium methoxide (2.2 equivalents) in methanol is added dropwise to a solution of 1,2,3-trifluoronitrobenzene (1.0 equivalent) in methanol at 4 °C under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 1-24 hours, with progress monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with 1 M citric acid, and the methanol is removed in vacuo. The residue is taken up in ether, washed with water and brine, dried over magnesium sulfate, and concentrated to yield the product.[5]

Step 2: Synthesis of 3-Fluoro-2,6-dimethoxyaniline 1-Fluoro-2,3-dimethoxynitrobenzene is dissolved in ethyl acetate, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through Celite, and the filtrate is concentrated to give the aniline derivative.[5]

Step 3: Synthesis of 1-Fluoro-2,3-dimethoxybenzene The 3-fluoro-2,6-dimethoxyaniline is dissolved in a mixture of ethanol and sulfuric acid and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, and the mixture is stirred for 30 minutes. Hypophosphorous acid is then added, and the reaction is stirred at room temperature overnight. The mixture is then extracted with ether, and the organic layer is washed with water and brine, dried, and concentrated. The crude product is purified by chromatography.[5]

Step 4: Synthesis of 2-Fluororesorcinol 1-Fluoro-2,3-dimethoxybenzene is dissolved in anhydrous dichloromethane and cooled to -78 °C under a nitrogen atmosphere. A solution of boron tribromide (BBr₃) in dichloromethane is added dropwise. The reaction is stirred at -78 °C for one hour and then allowed to warm to room temperature and stirred for an additional 24 hours. The reaction is carefully quenched with water, and the mixture is extracted with ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude 2-Fluororesorcinol can be purified by sublimation.[5]

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Fluororesorcinol is not widely available. The following tables provide predicted spectroscopic characteristics based on computational models and typical values for the functional groups present.

Predicted ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | 6.8 - 7.0 | t | ~8-9 |

| H-5 | 6.4 - 6.6 | dd | ~8-9, ~1-2 |

| H-6 | 6.4 - 6.6 | dd | ~8-9, ~1-2 |

| OH-1 | 5.0 - 6.0 | br s | - |

| OH-3 | 5.0 - 6.0 | br s | - |

Note: Chemical shifts of hydroxyl protons are highly dependent on solvent and concentration. The aromatic protons will exhibit coupling to the fluorine atom (H-F coupling).

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C-1 | 150 - 155 (d) |

| C-2 | 135 - 140 (d) |

| C-3 | 150 - 155 (d) |

| C-4 | 115 - 120 (d) |

| C-5 | 105 - 110 (s) |

| C-6 | 105 - 110 (d) |

Note: Carbons in close proximity to the fluorine atom will exhibit C-F coupling, resulting in doublets (d).

Predicted ¹⁹F NMR Data

The ¹⁹F NMR chemical shift for 2-Fluororesorcinol is predicted to be in the range of -130 to -150 ppm relative to CFCl₃. The signal will likely appear as a multiplet due to coupling with the aromatic protons.[7][8][9]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium | Aromatic C=C stretch |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 1200 - 1100 | Strong | C-F stretch |

Applications in Research and Drug Development

While specific applications of 2-Fluororesorcinol are not extensively documented, its structure suggests several potential areas of utility, particularly in the synthesis of fluorescent probes and as a scaffold in medicinal chemistry.

Synthesis of Fluorescent Probes

Fluorinated resorcinols are key precursors in the synthesis of various fluorescent dyes, such as fluorescein and coumarin analogues.[5][6][10] The introduction of fluorine atoms can enhance the photostability and lower the pKa of these dyes, making them more effective and reliable in biological imaging applications.[6][10]

Potential in Medicinal Chemistry

The incorporation of fluorine into drug candidates can modulate their metabolic stability, binding affinity, and lipophilicity.[1][2] As a fluorinated phenol, 2-Fluororesorcinol could serve as a starting material for the synthesis of novel therapeutic agents. Resorcinol derivatives have been investigated for a range of biological activities, including antioxidant, cytotoxic, and enzyme inhibitory effects.[11][12][13]

-

Enzyme Inhibition: The electron-withdrawing nature of the fluorine atom could influence the acidity of the phenolic hydroxyl groups, potentially enhancing interactions with enzyme active sites.[13][14][15]

-

Antioxidant Activity: Phenolic compounds are known for their antioxidant properties. The fluorine substituent may modulate the radical scavenging ability of the resorcinol core.[16][17][18]

-

Cytotoxicity: Some resorcinol derivatives have demonstrated cytotoxic effects against cancer cell lines.[11][19][20][21] The biological activity of 2-Fluororesorcinol in this context remains to be explored.

Experimental Protocols for Biological Assays

Specific biological assay protocols for 2-Fluororesorcinol have not been published. However, established assays for related compounds can be adapted to evaluate its potential activities.

Hypochlorous Acid Scavenging Activity Assay (Adapted from Resorcinol)

This spectrofluorometric assay is based on the principle that hypochlorous acid (HOCl) quenches the fluorescence of resorcinol through chlorination. A potential HOCl scavenger will compete with resorcinol, leading to a relative increase in fluorescence intensity.[16]

Materials:

-

2-Fluororesorcinol stock solution

-

HOCl solution

-

Phosphate buffer

-

Test compound (potential scavenger)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, 2-Fluororesorcinol, and the test compound.

-

Initiate the reaction by adding a solution of HOCl.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature.

-

Measure the fluorescence intensity of the remaining 2-Fluororesorcinol at the appropriate excitation and emission wavelengths.

-

A higher fluorescence signal in the presence of the test compound indicates HOCl scavenging activity.

Conclusion

2-Fluororesorcinol is a valuable synthetic intermediate with significant potential for application in the development of advanced fluorescent probes and novel therapeutic agents. While detailed experimental data on its biological properties are currently limited, its structural features suggest that it warrants further investigation by researchers in medicinal chemistry, chemical biology, and materials science. The synthetic route described herein provides a reliable method for accessing this compound for further studies.

References

- 1. compoundchem.com [compoundchem.com]

- 2. rubingroup.org [rubingroup.org]

- 3. scbt.com [scbt.com]

- 4. 103068-40-2 Cas No. | 2-Fluororesorcinol | Apollo [store.apolloscientific.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. benchchem.com [benchchem.com]

- 11. m.ciop.pl [m.ciop.pl]

- 12. researchgate.net [researchgate.net]

- 13. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resorcinol as a spectrofluorometric probe for the hypochlorous acid scavenging activity assay of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity of resorcinol under short- and long-term exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluororesorcinol: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Fluorinated Intermediate

This technical guide provides a comprehensive overview of 2-Fluororesorcinol (CAS RN: 103068-40-2), a fluorinated aromatic organic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its primary application as a crucial building block for advanced fluorescent probes.

Core Molecular and Physical Data

2-Fluororesorcinol, also known as 2-Fluoro-1,3-benzenediol, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FO₂ | [1][2] |

| Molecular Weight | 128.1 g/mol | [1][2] |

| CAS Number | 103068-40-2 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point (Predicted) | 223.5 ± 20.0 °C | [1] |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.19 ± 0.10 | [1] |

Synthesis of 2-Fluororesorcinol

A straightforward and high-yielding synthesis of 2-Fluororesorcinol can be achieved through the demethylation of 2-fluoro-3-methoxyphenol.[1][3] Additionally, a more general, multi-step approach for producing various fluorinated resorcinols, including the 2-fluoro isomer, has been developed starting from commercially available fluorinated nitrobenzenes.[4]

Experimental Protocol: Demethylation of 2-fluoro-3-methoxyphenol

This protocol is adapted from a general procedure for the demethylation of methoxyphenols using boron tribromide (BBr₃).[1][3]

Materials:

-

2-fluoro-3-methoxyphenol

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Boron tribromide (BBr₃), 1 M solution in CH₂Cl₂

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-fluoro-3-methoxyphenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M solution of boron tribromide in dichloromethane (4 equivalents per methoxy group) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C overnight, allowing the cooling bath to gradually warm to room temperature.

-

Upon reaction completion, re-cool the mixture to -78 °C.

-

Carefully quench the reaction by the dropwise addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude 2-Fluororesorcinol can be further purified by grinding with ethyl acetate. This method has a reported yield of 93%.[1][3]

Applications in the Development of Fluorescent Probes

The primary application of 2-Fluororesorcinol for research professionals is as a key intermediate in the synthesis of fluorinated fluorescent dyes.[4] The incorporation of fluorine atoms into the core structure of fluorophores, such as fluorescein, can significantly enhance their photophysical properties. Dyes derived from fluorinated resorcinols, like the Oregon Green™ series, exhibit increased photostability and lower pKa values compared to their non-fluorinated counterparts.[4] This makes them superior probes for biological imaging, as their fluorescence is less sensitive to pH changes within the physiological range.[5]

The synthesis of these advanced dyes typically involves the condensation of a fluorinated resorcinol with a suitable anhydride, such as phthalic anhydride.[4]

Safety and Handling

Recommended Handling Procedures:

-

Engineering Controls: Always handle 2-Fluororesorcinol in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For weighing and transferring solid material, a dust mask or respirator may be necessary.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Spectroscopic Data

While complete, experimentally-derived spectra for 2-Fluororesorcinol are not widely published, the following table summarizes the available data and expected spectral characteristics based on its structure.

| Spectroscopic Technique | Data/Expected Characteristics |

| Mass Spectrometry (MS) | m/z 129.1 (MH+) has been reported.[1][3] |

| ¹H NMR | Expected signals would include aromatic protons, likely showing complex splitting patterns due to H-H and H-F coupling, and two broad singlets for the hydroxyl (-OH) protons, which would be exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons would be observed, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant. Other aromatic carbons would show smaller two- and three-bond C-F couplings.[10] |

| Infrared (IR) Spectroscopy | Expected characteristic absorptions include a broad O-H stretching band around 3200-3500 cm⁻¹, C-O stretching in the 1000-1320 cm⁻¹ region, and C-F stretching in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching would also be present.[11][12][13] |

References

- 1. 2-FLUORORESORCINOL CAS#: 103068-40-2 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-FLUORORESORCINOL | 103068-40-2 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. benchchem.com [benchchem.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

A Comprehensive Technical Guide to the Solubility of 2-Fluororesorcinol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluororesorcinol, a key intermediate in pharmaceutical and chemical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility insights derived from synthetic procedures and provides a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds.

Introduction to 2-Fluororesorcinol

2-Fluororesorcinol (2-fluoro-1,3-benzenediol) is an aromatic organic compound with the chemical formula C₆H₅FO₂. Its structure, featuring a benzene ring substituted with two hydroxyl groups and a fluorine atom, makes it a valuable building block in the synthesis of various pharmaceutical agents and other specialty chemicals. The fluorine substitution can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and, consequently, its solubility in different solvents. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development.

Qualitative Solubility Profile of 2-Fluororesorcinol

A common synthesis of 2-Fluororesorcinol involves the demethylation of 2-fluoro-3-methoxyphenol. In this process, the starting material is dissolved in dry dichloromethane (DCM) . Following the reaction, the resulting 2-Fluororesorcinol is typically extracted from the aqueous layer using ethyl acetate (EtOAc) . This procedural information strongly suggests that 2-Fluororesorcinol possesses at least moderate solubility in both dichloromethane and ethyl acetate.[1]

Based on the principle of "like dissolves like," the polarity of 2-Fluororesorcinol, with its two polar hydroxyl groups and a moderately polar fluorinated benzene ring, would suggest solubility in polar aprotic and polar protic solvents. A related compound, 2,4-Difluororesorcinol, is documented to be soluble in dimethylformamide (DMF) , a polar aprotic solvent.[2] This suggests that 2-Fluororesorcinol is also likely to be soluble in DMF and other similar solvents.

Table 1: Inferred and Potential Solubility of 2-Fluororesorcinol in Common Organic Solvents

| Solvent | Solvent Type | Inferred/Potential Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Used as a solvent in a synthetic procedure for 2-Fluororesorcinol.[1] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Used as an extraction solvent for 2-Fluororesorcinol.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | A similar compound, 2,4-Difluororesorcinol, is soluble in DMF.[2] |

| Acetone | Polar Aprotic | Likely Soluble | Polar aprotic solvent, likely to dissolve a polar molecule like 2-Fluororesorcinol. |

| Methanol | Polar Protic | Likely Soluble | Polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of 2-Fluororesorcinol with its hydroxyl groups. |

| Ethanol | Polar Protic | Likely Soluble | Similar to methanol, its polar protic nature and ability to hydrogen bond suggest it would be a suitable solvent. |

| Toluene | Nonpolar | Likely Sparingly Soluble | The aromatic ring of 2-Fluororesorcinol may allow for some interaction, but the high polarity of the hydroxyl groups will limit solubility. |

| Hexane | Nonpolar | Likely Insoluble | The significant difference in polarity between the nonpolar solvent and the polar solute makes dissolution unlikely. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized gravimetric method for determining the solubility of a solid organic compound like 2-Fluororesorcinol in an organic solvent.

Materials and Apparatus

-

2-Fluororesorcinol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Drying oven or vacuum oven

-

Centrifuge (optional)

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Fluororesorcinol to a vial containing a known volume or mass of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to a few days. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Alternatively, the vial can be centrifuged to facilitate the separation of the solid phase.

-

-

Sampling of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended solid particles.

-

-

Determination of Solute Mass:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done by gentle heating in a drying oven or under reduced pressure in a vacuum oven. Ensure the temperature is below the decomposition point of 2-Fluororesorcinol.

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it again.

-

The mass of the dissolved 2-Fluororesorcinol is the difference between the final and initial weights of the vial.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

-

Solubility ( g/100 mL): (mass of solute / volume of saturated solution sampled) × 100

-

Solubility (g/kg of solvent): (mass of solute / mass of solvent in the sample) × 1000. The mass of the solvent is the difference between the mass of the saturated solution and the mass of the solute.

-

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a given application based on solubility and other factors.

Caption: Logical workflow for solvent selection.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility as described in the protocol.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for 2-Fluororesorcinol in common organic solvents remains to be systematically determined and published, qualitative evidence from synthetic procedures indicates its solubility in polar aprotic solvents such as dichloromethane and ethyl acetate. For researchers and professionals in drug development, the provided generalized experimental protocol offers a robust framework for accurately determining the solubility of 2-Fluororesorcinol in a range of solvents. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and enabling effective formulation design. It is recommended that solubility studies be conducted to generate a comprehensive quantitative dataset for this important chemical intermediate.

References

Spectroscopic Properties of 2-Fluororesorcinol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-fluororesorcinol derivatives, a class of compounds of increasing interest in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the resorcinol scaffold can significantly modulate the electronic and photophysical properties of the resulting derivatives, leading to enhanced fluorescence, altered absorption characteristics, and unique biological activities. This document details their spectral characteristics, provides experimental protocols for their synthesis and analysis, and explores their potential biological mechanisms of action.

Spectroscopic Data of 2-Fluororesorcinol Derivatives

The spectroscopic properties of 2-fluororesorcinol derivatives are highly dependent on the specific molecular structure. Fluorination can lead to enhanced quantum yields and shifts in absorption and emission maxima. Below are tables summarizing key spectroscopic data for representative derivatives.

UV-Vis Absorption and Fluorescence Data

The introduction of fluorine atoms into fluorescein and coumarin dyes derived from fluorinated resorcinols can lead to enhanced photostability and a lower pH sensitivity.[1] The electron-withdrawing nature of fluorine can also be leveraged to fine-tune the absorption and emission spectra.[1]

Table 1: UV-Vis Absorption and Fluorescence Data for Selected 2-Fluororesorcinol Derivatives

| Compound/Derivative Class | λ_max (abs) (nm) | λ_max (em) (nm) | Quantum Yield (Φ) | Solvent/Conditions |

| 6-Fluoro coumarin | 319, 269, 215 | 416 | - | Not Specified |

| 2',7'-Difluorofluorescein | - | - | 0.97 | pH > 8 |

| Fluorinated Fluoresceins (general) | - | - | 0.85 - 0.97 | Not Specified[2] |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin | - | ~460 | - | Neutral pH[3] |

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of 2-fluororesorcinol derivatives. The following table provides ¹H and ¹³C NMR chemical shift data for a representative fluorinated coumarin.

Table 2: ¹H and ¹³C NMR Data for 6-Fluoro coumarin [4]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| C=O | - | - |

| C-O | - | - |

Note: The referenced study characterizes 6-Fluoro coumarin using ¹H and ¹³C NMR but does not provide a detailed table of chemical shifts for each position.[4] Computational chemistry has been shown to be a useful tool in predicting NMR chemical shifts for such compounds, with results generally consistent with experimental values.[4]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 2-fluororesorcinol derivatives are crucial for reproducible research.

Synthesis of Fluorinated Coumarin Derivatives

Fluorinated coumarins can be synthesized from 2,4-difluororesorcinol via established condensation reactions such as the Pechmann and Knoevenagel condensations.[3]

Protocol 1: Pechmann Condensation for 6,8-Difluoro-7-hydroxycoumarin Derivatives [3]

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-difluororesorcinol and a suitable β-ketoester in a minimal amount of a condensing agent (e.g., sulfuric acid or methanesulfonic acid).

-

Reaction: Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

Protocol 2: Vilsmeier-Haack Formylation followed by Knoevenagel Condensation [3]

-

Step 1: Vilsmeier-Haack Formylation of 2,4-Difluororesorcinol

-

Cool a solution of 2,4-difluororesorcinol in dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product (2,4-difluoro-resorcylaldehyde) with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

-

Step 2: Knoevenagel Condensation

-

Dissolve the 2,4-difluoro-resorcylaldehyde and an active methylene compound in ethanol.

-

Add a catalytic amount of a base (e.g., piperidine).

-

Reflux the mixture and monitor by TLC.

-

Upon completion, cool the reaction mixture to induce crystallization.

-

Collect the product by filtration, wash with cold ethanol, and recrystallize.

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ) of a sample can be determined relative to a standard with a known quantum yield.

Protocol 3: Relative Quantum Yield Measurement

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and a reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Biological Activity and Signaling Pathways

Fluorinated organic molecules, including derivatives of resorcinol, have shown significant potential in drug discovery. Their biological activities often stem from their ability to act as enzyme inhibitors or to modulate cellular signaling pathways.

Enzyme Inhibition

The introduction of fluorine can enhance the inhibitory activity of a molecule. For instance, fluorinated compounds have been designed as potent inhibitors of various enzymes, including proteases and O-acetylserine sulfhydrylase.[5][6] The strong electron-withdrawing nature of fluorine can stabilize transition states in enzymatic reactions, leading to tighter binding of the inhibitor.[5]

Modulation of Signaling Pathways

Flavonoids and related phenolic compounds are known to exert their biological effects, such as anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways.[7] These pathways include:

-

PI3K/Akt Pathway: Involved in cell survival and proliferation.

-

Wnt/β-catenin Pathway: Crucial for cell fate determination and development.

-

STAT Signaling: Plays a key role in cytokine signaling and immune responses.

While the specific signaling pathways modulated by 2-fluororesorcinol derivatives are still under investigation, it is plausible that they could act on similar pathways to other fluorinated phenolic compounds.

Visualizations

Experimental Workflow for Coumarin Synthesis

Caption: Synthetic workflow for fluorinated coumarins from 2,4-difluororesorcinol.

Potential Mechanism of Action via Enzyme Inhibition

Caption: Generalized mechanism of enzyme inhibition by a 2-fluororesorcinol derivative.

References

- 1. Synthesis and evaluation of sensitive coumarin-based fluorogenic substrates for discovery of α-N-acetyl galactosaminidases through droplet-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, characterization, optical properties and theoretical calculations of 6-fluoro coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to 2-Fluororesorcinol: Commercial Availability, Purity Assessment, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluororesorcinol (2-fluoro-1,3-benzenediol), a fluorinated derivative of resorcinol, serves as a critical building block in the synthesis of a variety of chemical entities, including pharmaceutical intermediates and fluorescent dyes. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, making high-purity 2-Fluororesorcinol a valuable reagent in drug discovery and materials science. This technical guide provides an in-depth overview of the commercial landscape for 2-Fluororesorcinol, a detailed examination of its purity, and comprehensive experimental protocols for its analysis.

Commercial Suppliers and Stated Purity

A survey of the chemical supplier market indicates that 2-Fluororesorcinol is available from several commercial sources. The stated purity of the compound typically ranges from 97% to over 98%. The following table summarizes the offerings from a selection of suppliers for 2-Fluororesorcinol and its isomer, 4-Fluororesorcinol, which can often provide an indication of the achievable purity for this class of compounds.

| Supplier | Compound | CAS Number | Stated Purity |

| Apollo Scientific | 2-Fluororesorcinol | 103068-40-2 | 97%[1] |

| Santa Cruz Biotechnology | 2-Fluororesorcinol | 103068-40-2 | Refer to Certificate of Analysis[2] |

| Sigma-Aldrich | 4-Fluororesorcinol | 103068-41-3 | 97% |

| Ossila | 4-Fluororesorcinol | 103068-41-3 | >98% |

| MedChemExpress | 4-Fluororesorcinol | 103068-41-3 | Not specified |

| US Biological Life Sciences | 4-Fluororesorcinol | 103068-41-3 | Highly Purified |

It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the purchased material. A typical CoA will provide the purity as determined by a specific analytical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS), and confirm the structure's consistency with the expected compound.

Experimental Protocols for Purity Determination

Accurate determination of the purity of 2-Fluororesorcinol is crucial for its application in sensitive research and development settings. The two most common and powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile impurities. For phenolic compounds like 2-Fluororesorcinol, derivatization may be necessary to improve chromatographic performance and reduce peak tailing.

Sample Preparation:

-

Derivatization (optional but recommended): To a solution of 2-Fluororesorcinol (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile, dichloromethane), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr). Heat the mixture as required by the derivatization protocol (e.g., 60-70 °C for 30 minutes).

-

Dilution: Dilute the derivatized or underivatized sample to an appropriate concentration (e.g., 1-10 µg/mL) with the analysis solvent.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column is typically used for the analysis of phenols. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to 280-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Mass Spectrometer Parameters (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Data Analysis:

The purity of 2-Fluororesorcinol is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity.

Quantitative ¹H-NMR Spectroscopy (qNMR)

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Sample Preparation:

-

Internal Standard: Accurately weigh a certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.

-

Analyte: Accurately weigh the 2-Fluororesorcinol sample.

-

Dissolution: Dissolve both the internal standard and the analyte in a known volume of a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄) in a high-precision NMR tube.

Instrumentation and Acquisition Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Relaxation Delay (d1): This is a critical parameter. A long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons) must be used to ensure complete relaxation of all protons between scans. A typical value is 30-60 seconds.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

-

Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

Data Processing and Analysis:

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integration: Integrate a well-resolved, non-overlapping signal for 2-Fluororesorcinol and a signal from the internal standard.

-

Purity Calculation: The purity of 2-Fluororesorcinol can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

subscripts 'analyte' and 'IS' refer to 2-Fluororesorcinol and the internal standard, respectively.

-

Logical Workflow for Supplier Selection and Purity Verification

The following diagram illustrates a logical workflow for researchers to select a suitable supplier for 2-Fluororesorcinol and verify its purity for use in their experiments.

Conclusion

The commercial availability of 2-Fluororesorcinol with purities typically in the range of 97-98% provides a solid starting point for its use in various research and development applications. However, for applications where purity is paramount, such as in drug development and the synthesis of high-performance materials, independent verification of purity is strongly recommended. The detailed GC-MS and qNMR protocols provided in this guide offer robust and reliable methods for researchers to accurately assess the purity of their 2-Fluororesorcinol samples, ensuring the integrity and reproducibility of their scientific work. By following a systematic approach to supplier selection and in-house quality control, scientists can proceed with confidence in the quality of this important fluorinated building block.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Fluororesorcinol: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, the crystal structure of 2-Fluororesorcinol has not been reported in publicly accessible crystallographic databases. Consequently, this document presents a predictive analysis of its potential crystal structure and polymorphic behavior based on the well-documented crystallographic data of its parent compound, resorcinol, and the known effects of fluorination on the crystal packing of aromatic compounds. The experimental protocols provided are generalized best practices for polymorph screening and characterization and should be adapted as necessary.

Introduction

2-Fluororesorcinol, a fluorinated derivative of resorcinol, is a valuable building block in the synthesis of pharmaceuticals and other functional organic materials. The solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates, including crystal structure and polymorphism, are of paramount importance in drug development. These properties directly influence critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the anticipated crystallographic characteristics and potential for polymorphism in 2-Fluororesorcinol, drawing upon a comparative analysis with its parent compound, resorcinol.

Predicted Crystal Structure of 2-Fluororesorcinol

The crystal structure of 2-Fluororesorcinol is expected to be significantly influenced by the strong hydrogen-bonding capabilities of its two hydroxyl groups and the electronic effects of the fluorine substituent. The introduction of a fluorine atom can lead to changes in molecular conformation, crystal packing, and intermolecular interactions.

Comparative Analysis with Resorcinol

Resorcinol (1,3-dihydroxybenzene) is known to exhibit at least two common polymorphs, designated as α-resorcinol and β-resorcinol. Both forms crystallize in the orthorhombic space group Pna2₁, but differ in their molecular packing and hydrogen-bonding networks.

-

α-Resorcinol: This is the low-temperature, thermodynamically stable form at ambient conditions.[1] The molecules are arranged in a hydrogen-bonded network forming spirals.

-

β-Resorcinol: This is the high-temperature form, which is less dense than the α-form.[2] It also features a three-dimensional network of hydrogen bonds.

The crystal structures of these polymorphs are well-characterized, providing a solid baseline for predicting the structure of 2-Fluororesorcinol.

Table 1: Crystallographic Data for Resorcinol Polymorphs

| Parameter | α-Resorcinol[1][3] | β-Resorcinol[1][3] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Pna2₁ |

| a (Å) | 10.53 | 7.91 |

| b (Å) | 9.53 | 12.57 |

| c (Å) | 5.67 | 5.50 |

| Z | 4 | 4 |

The Influence of Fluorine Substitution

The introduction of a fluorine atom at the 2-position of the resorcinol ring is expected to have several effects on the crystal structure:

-

Molecular Conformation: The fluorine atom may influence the orientation of the hydroxyl groups.

-

Intermolecular Interactions: In addition to strong O-H···O hydrogen bonds, weaker C-H···F and C-H···π interactions may play a role in the crystal packing.[4][5] Fluorine substitution has been shown to influence polymorphism in other aromatic compounds.[6][7]

-

Crystal Packing: The fluorine atom will alter the electrostatic potential surface of the molecule, potentially leading to different packing motifs compared to resorcinol.

Based on these considerations, it is highly probable that 2-Fluororesorcinol will also exhibit polymorphism.

Experimental Protocols for Polymorph Screening and Characterization

A systematic polymorph screen is essential to identify and characterize the different crystalline forms of 2-Fluororesorcinol. The following protocols outline standard experimental procedures.

Polymorph Screening by Recrystallization

The goal of a polymorph screen is to crystallize the compound under a wide variety of conditions to access different solid forms.[8]

Methodology:

-

Solvent Selection: A diverse range of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points should be employed. A typical screen might include at least 8-10 solvents.[9]

-

Crystallization Techniques:

-

Slow Evaporation: Saturated solutions are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization. The cooling rate can be varied.

-

Anti-Solvent Addition: A poor solvent (anti-solvent) is slowly added to a solution of the compound to induce precipitation.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The anti-solvent vapor diffuses into the solution, causing crystallization.

-

Grinding: The solid material is ground with a mortar and pestle, sometimes with a small amount of solvent (liquid-assisted grinding), to induce phase transformations.[10]

-

-

High-Throughput Screening: Miniaturized, parallel crystallization experiments can be performed in multi-well plates to efficiently screen a large number of conditions.[8]

Figure 1: Experimental workflow for polymorph screening and characterization.

Characterization of Solid Forms

The solid forms obtained from the screening process must be thoroughly characterized to determine if they are distinct polymorphs, solvates, or hydrates.

PXRD is the primary technique for identifying and distinguishing between different crystalline forms.[9][11] Each polymorph will have a unique diffraction pattern.

Protocol:

-

Sample Preparation: A small amount of the solid sample is gently ground to a fine powder and packed into a sample holder.

-

Data Collection: The PXRD pattern is collected using a diffractometer, typically with Cu Kα radiation. The 2θ range should be wide enough to capture all characteristic peaks (e.g., 2° to 40°).

-

Data Analysis: The resulting diffractograms are compared. Different peak positions and/or relative intensities indicate different crystal forms.

DSC is used to determine the thermal properties of the solid forms, such as melting points and enthalpies of fusion, and to study phase transitions between polymorphs.[12]

Protocol:

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks for crystallization or solid-solid phase transitions. Each polymorph will have a distinct melting point and enthalpy of fusion.

FTIR spectroscopy can differentiate between polymorphs by probing differences in their vibrational modes, which are sensitive to the molecular conformation and hydrogen-bonding environment.[13][14][15]

Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Data Collection: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Differences in the positions, shapes, and intensities of the absorption bands, particularly in the O-H stretching region, can indicate different polymorphic forms.

Logical Relationships in Polymorphism

The relationship between different polymorphs can be described as either enantiotropic or monotropic. This relationship determines their relative stability as a function of temperature.

Figure 2: Logical relationships between polymorphs.

-

Enantiotropic System: One polymorph is stable below a certain transition temperature, while the other is stable above it. The transition is reversible.

-

Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points. The transition from the metastable to the stable form is irreversible.

DSC analysis can help elucidate the thermodynamic relationship between the polymorphs of 2-Fluororesorcinol.

Conclusion

While the definitive crystal structure and polymorphic landscape of 2-Fluororesorcinol remain to be experimentally determined, a predictive analysis based on the well-understood behavior of resorcinol and the influence of fluorine substitution provides valuable insights for researchers. It is highly probable that 2-Fluororesorcinol exhibits polymorphism, a critical consideration for its development in pharmaceutical and materials science applications. The systematic application of the experimental protocols outlined in this guide will be essential for the discovery, characterization, and control of the solid forms of this important molecule. The findings from such studies will be crucial for ensuring the quality, safety, and efficacy of any resulting products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, characterization and crystal structures of novel fluorinated di(thiazolyl)benzene derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Controlling polymorphism in molecular cocrystals by variable temperature ball milling - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00115B [pubs.rsc.org]

- 11. resources.rigaku.com [resources.rigaku.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Computational Analysis of 2-Fluororesorcinol's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the electronic structure of 2-Fluororesorcinol. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust theoretical framework based on established quantum chemical methods. The protocols and data presented herein are representative of a typical computational investigation for a substituted aromatic compound and serve as a blueprint for researchers undertaking similar studies. The guide details theoretical approaches, simulated experimental protocols, and illustrative data for molecular geometry, vibrational frequencies, and frontier molecular orbitals.

Introduction

2-Fluororesorcinol, a halogenated derivative of the aromatic diol resorcinol, presents an interesting subject for computational analysis due to the influence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups on the electronic properties of the benzene ring. Understanding the electronic structure of 2-Fluororesorcinol is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as medicinal chemistry and materials science. Computational chemistry provides a powerful and cost-effective means to elucidate these properties at the atomic level.

This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.[1][2][3] The methodologies described are standard practices in the field and are designed to provide a thorough characterization of the molecule's geometric and electronic features.

Theoretical Framework

The computational investigation of 2-Fluororesorcinol's electronic structure is primarily based on Density Functional Theory (DFT). DFT methods calculate the electronic energy of a molecule based on its electron density, offering a good balance between computational cost and accuracy for a wide range of chemical systems.

A common choice for such studies involves the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to provide reliable results for a variety of molecular properties. The choice of basis set is also critical; the 6-311++G(d,p) basis set is a popular choice as it includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

The general workflow for a computational study of this nature is depicted in the diagram below.

Figure 1: A generalized workflow for the computational analysis of a molecule like 2-Fluororesorcinol.

Detailed Computational Protocols

This section outlines the detailed methodologies for the key computational experiments. All calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Geometry Optimization

The first step in any computational analysis is to find the lowest energy structure of the molecule. This is achieved through a geometry optimization procedure.

-

Protocol:

-

Construct the initial 3D structure of 2-Fluororesorcinol using a molecular builder.

-

Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

-

The optimization algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

The convergence criteria for the optimization should be set to a tight threshold to ensure a true energy minimum is found.

-

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

-

Protocol:

-

Use the optimized geometry of 2-Fluororesorcinol from the previous step.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the structure is a true minimum.

-

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra. These theoretical spectra can then be compared with experimental data for validation.

-

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

-

Protocol:

-

Using the optimized geometry, perform a single-point energy calculation.

-

From the output of this calculation, extract the energies of the HOMO and LUMO.

-

The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

-

Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and identify regions of the molecule that are likely to act as electron donors (HOMO) or acceptors (LUMO).

-

The logical relationship for determining chemical reactivity based on FMO analysis is illustrated below.

Figure 2: The relationship between Frontier Molecular Orbitals and chemical reactivity.

Illustrative Quantitative Data

The following tables present exemplar quantitative data that would be expected from a computational study of 2-Fluororesorcinol at the B3LYP/6-311++G(d,p) level of theory. Note: This data is for illustrative purposes and has not been generated from an actual calculation on 2-Fluororesorcinol.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C1-C2 | 1.395 |

| C2-C3 | 1.390 | |

| C3-C4 | 1.396 | |

| C4-C5 | 1.394 | |

| C5-C6 | 1.391 | |

| C6-C1 | 1.393 | |

| C2-F | 1.350 | |

| C1-O1 | 1.365 | |

| C3-O2 | 1.366 | |

| O1-H1 | 0.965 | |

| O2-H2 | 0.964 | |

| Bond Angles | C1-C2-C3 | 120.5 |

| C2-C1-O1 | 118.0 | |

| C2-C3-O2 | 118.2 | |

| C1-O1-H1 | 109.2 | |

| C3-O2-H2 | 109.3 |

Table 2: Selected Vibrational Frequencies (Illustrative)

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Description |

| 3650 | 55.2 | O-H Stretch (free) |

| 3580 | 48.9 | O-H Stretch (intramolecular H-bond) |

| 3080 | 15.6 | C-H Stretch (aromatic) |

| 1620 | 35.1 | C=C Stretch (aromatic) |

| 1350 | 42.8 | C-O Stretch |

| 1250 | 65.3 | C-F Stretch |

| 850 | 25.7 | C-H Out-of-plane bend |

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Conclusion

This technical guide has outlined a standard and robust computational methodology for investigating the electronic structure of 2-Fluororesorcinol. By employing Density Functional Theory with an appropriate functional and basis set, it is possible to obtain detailed insights into the molecule's geometry, vibrational properties, and electronic characteristics. The illustrative data presented provides a clear expectation of the types of results that can be obtained from such a study.

For drug development professionals and researchers, this computational approach offers a powerful predictive tool. The calculated properties can be used to understand the molecule's reactivity, potential for intermolecular interactions (such as hydrogen bonding and halogen bonding), and to guide further experimental investigations. The workflow and protocols described herein serve as a comprehensive starting point for any future computational studies on 2-Fluororesorcinol and its derivatives.

References

In-Depth Technical Guide on the Safe Handling and Storage of 2-Fluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and storage procedures for 2-Fluororesorcinol (CAS No. 103068-40-2). The information herein is intended to support laboratory safety protocols and to ensure the integrity of the chemical during its use in research and development.

Chemical Identification and Properties

2-Fluororesorcinol, also known as 2-fluoro-1,3-benzenediol, is an aromatic organic compound. Its physical and chemical properties are essential for understanding its behavior and for implementing appropriate safety measures.

Table 1: Physical and Chemical Properties of 2-Fluororesorcinol

| Property | Value |

| CAS Number | 103068-40-2[1][2][3] |

| Molecular Formula | C₆H₅FO₂[1][3] |

| Molecular Weight | 128.10 g/mol [1][3] |

| Appearance | White to off-white solid |

| Melting Point | 114-116 °C |

| Boiling Point | 223.5±20.0 °C (Predicted) |

| Density | 1.415±0.06 g/cm³ (Predicted) |

| pKa | 8.19±0.10 (Predicted) |

Hazard Identification and Classification

2-Fluororesorcinol is classified as a hazardous substance. Understanding its potential health effects is critical for safe handling.

Table 2: GHS Hazard Classification for 2-Fluororesorcinol

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Safe Handling Procedures

Adherence to proper handling protocols is crucial to minimize the risk of exposure and to ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Work with 2-Fluororesorcinol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Local exhaust ventilation should be used to control the release of dust or vapors at the source.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment for Handling 2-Fluororesorcinol

| Protection Type | Recommended Equipment and Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes and dust. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron should be worn. Inspect gloves for signs of degradation before use. |

| Respiratory Protection | For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended. |

General Hygiene Practices

-

Avoid inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where 2-Fluororesorcinol is handled.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Contaminated clothing should be removed promptly and laundered before reuse.

Storage Procedures

Proper storage of 2-Fluororesorcinol is essential to maintain its stability and to prevent accidental release or reaction.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. An inert atmosphere is recommended for long-term storage.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Container Integrity: Regularly inspect storage containers for any signs of damage or leaks.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.

First-Aid Measures

Table 4: First-Aid Measures for 2-Fluororesorcinol Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a labeled, sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Follow the same collection and cleaning procedures as for small spills.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Workflows

While specific experimental protocols will vary, the following diagrams illustrate a generalized workflow for the safe handling of 2-Fluororesorcinol in a laboratory setting.

Disposal Considerations

All waste containing 2-Fluororesorcinol must be handled as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most current Safety Data Sheet (SDS) for 2-Fluororesorcinol and your institution's safety guidelines before handling this chemical.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Fluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluororesorcinol. By examining the vibrational modes of its functional groups, this document serves as a crucial resource for the identification, characterization, and quality control of this compound in research and development settings. The analysis is built upon established spectroscopic principles and data from analogous compounds, offering a robust framework for spectral interpretation.

Introduction to FT-IR Spectroscopy of Aromatic Phenols

FT-IR spectroscopy is a powerful analytical technique that identifies chemical compounds by measuring their absorption of infrared radiation.[1] Each molecule possesses a unique set of vibrational frequencies corresponding to its specific bonds and functional groups. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, and the resulting spectrum serves as a distinct molecular "fingerprint."

For substituted phenols like 2-Fluororesorcinol, the FT-IR spectrum is characterized by several key regions:

-

O-H Stretching Region (3600-3200 cm⁻¹) : This region is dominated by the stretching vibrations of the hydroxyl (-OH) groups. The broadness of this peak is indicative of hydrogen bonding.[2]

-

C-H Stretching Region (3100-3000 cm⁻¹) : These absorptions arise from the stretching of carbon-hydrogen bonds on the aromatic ring.[3][4]

-

Fingerprint Region (below 1600 cm⁻¹) : This complex region contains a multitude of absorption bands, including aromatic C=C ring stretching, C-O stretching, O-H bending, and the characteristic C-F stretching vibration.[5] These bands are highly specific to the molecule's overall structure.

Predicted FT-IR Spectral Data for 2-Fluororesorcinol

The following table summarizes the predicted characteristic absorption bands for 2-Fluororesorcinol. These assignments are based on the known spectra of resorcinol and other fluorinated aromatic compounds.[5][6][7] The presence of the electronegative fluorine atom is expected to induce slight shifts in the vibrational frequencies of adjacent bonds compared to the parent resorcinol molecule.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretching (Hydrogen-bonded) | Hydroxyl (-OH) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching | Aromatic Ring |

| 1620 - 1580 | Medium-Strong | Aromatic C=C Ring Stretching | Aromatic Ring |

| 1520 - 1470 | Medium-Strong | Aromatic C=C Ring Stretching | Aromatic Ring |

| 1350 - 1250 | Strong | C-O Stretching / O-H In-plane Bending | Phenolic C-O, -OH |

| 1280 - 1200 | Strong | C-F Stretching | Carbon-Fluorine Bond |

| 900 - 675 | Medium-Strong | Aromatic C-H Out-of-plane Bending | Aromatic Ring |

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

This section details a standard procedure for acquiring the FT-IR spectrum of solid 2-Fluororesorcinol using the potassium bromide (KBr) pellet technique. KBr is transparent to infrared radiation and serves as an ideal matrix for solid samples.[8]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die kit

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Spatula and analytical balance

-

2-Fluororesorcinol sample

Procedure:

-

Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Cool in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the 2-Fluororesorcinol sample.

-

Grinding and Mixing: Add the sample to an agate mortar along with approximately 100-200 mg of the dried KBr. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.[9]

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Evacuate the die under vacuum (if available) to remove trapped air. Gradually apply pressure (approximately 8-10 tons) for 1-2 minutes.

-

Pellet Release: Carefully release the pressure and disassemble the die. A clear, transparent, or translucent pellet should be obtained. Opacity or cracking indicates insufficient grinding or trapped moisture.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This allows for the subtraction of atmospheric CO₂ and water vapor signals.

-

Sample Spectrum Acquisition: Mount the KBr pellet onto the sample holder and place it in the spectrometer's beam path.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is automatically converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Visualizing the Analysis Workflow and Molecular-Spectral Relationships

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Caption: Workflow for the FT-IR analysis of 2-Fluororesorcinol.

Caption: Correlation of functional groups to FT-IR regions.

References

- 1. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

Navigating the Spectroscopic Landscape of 2-Fluororesorcinol: A Technical Guide to UV-Vis Absorption in Various Solvents

Introduction